

Application Note: LC-MS/MS Characterization of Palbociclib Impurity 10

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Compound of Interest

Compound Name: Palbociclib Impurity 10

CAS No.: 2206135-30-8

Cat. No.: B8820363

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Methodology for the Detection and Quantitation of High-Molecular Weight Process Impurities in CDK4/6 Inhibitors

Executive Summary

In the synthesis of Palbociclib, a selective CDK4/6 inhibitor, stringent control of process-related impurities is mandated by ICH Q3A/Q3B guidelines.^[1] Impurity 10 (CAS: 2206135-30-8), chemically identified as a Bis-BOC protected dimeric analog, represents a critical "late-eluting" impurity.^[1] Its formation is typically associated with uncontrolled stoichiometry during the Buchwald-Hartwig amination or incomplete deprotection steps.^[1]

This protocol details a validated LC-MS/MS workflow designed to overcome the specific analytical challenges posed by Impurity 10: high hydrophobicity (LogP > 5), poor solubility in aqueous mobile phases, and potential for carryover.^[1]

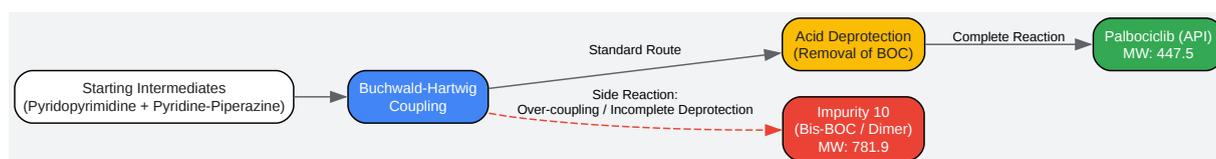
Chemical Context & Analyte Definition

Understanding the physicochemical difference between the API and the impurity is the foundation of this method.^[1]

| Feature | Palbociclib (API) | Impurity 10 (Target) |
|----------------|---|--|
| CAS | 571190-30-2 | 2206135-30-8 |
| Formula | C ₂₄ H ₂₉ N ₇ O ₂ | C ₄₁ H ₅₅ N ₁₁ O ₅ |
| Mol.[1] Weight | 447.54 g/mol | 781.96 g/mol |
| Structure Note | Pyridopyrimidine core with piperazine side chain. | Bis-substituted / Dimeric structure with retained BOC protecting groups.[1][2] |
| Polarity | Moderately Polar | Highly Hydrophobic (Lipophilic) |
| MS Ionization | [M+H] ⁺ = 448.2 | [M+H] ⁺ = 782.4 |

Formation Pathway

Impurity 10 typically arises during the coupling of the pyridopyrimidine core with the pyridine-piperazine moiety.[1] If the reactive intermediates are not strictly controlled, or if the tert-butyloxycarbonyl (BOC) protecting groups are not fully removed during the final acid deprotection, this high-molecular-weight species persists.[1]



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Figure 1: Formation pathway of Palbociclib and the divergence leading to Impurity 10.[1]

Experimental Protocol

Reagents and Standards

- Reference Standard: **Palbociclib Impurity 10** (Purity >95%, Custom Synthesis or Catalog #B2694-338793).[1]

- Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]
- Additives: Ammonium Formate (10 mM), Formic Acid (FA).[1]
- Diluent: 50:50 ACN:Water (v/v).[1] Note: Pure aqueous diluents must be avoided due to the impurity's insolubility.

Liquid Chromatography (LC) Conditions

Rationale: A standard C18 column is used, but the gradient is extended at high organic strength. The high lipophilicity of Impurity 10 means it will elute significantly later than Palbociclib. A "wash" step is critical to prevent ghost peaks in subsequent runs.

- System: UHPLC (Agilent 1290 Infinity II or Waters ACQUITY UPLC).[1]
- Column: Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 μ m.[1]
- Column Temp: 40°C.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 2.0 μ L.

Mobile Phase:

- A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~ 3.5).
- B: Acetonitrile + 0.1% Formic Acid.[3]

Gradient Profile:

| Time (min) | % Mobile Phase B | Event | Rationale |
|------------|------------------|----------|-----------------------------------|
| 0.00 | 5 | Initial | Equilibration |
| 1.00 | 5 | Hold | Trap polar matrix |
| 8.00 | 95 | Ramp | Elute API (approx 4-5 min) |
| 12.00 | 95 | Hold | Elute Impurity 10 (Critical Step) |
| 12.10 | 5 | Drop | Return to initial |
| 15.00 | 5 | Re-equil | Ready for next inj. |

Mass Spectrometry (MS) Conditions

Rationale: Electrospray Ionization (ESI) in positive mode is ideal for the nitrogen-rich pyridopyrimidine scaffold.[1] The source temperature is set higher (500°C) to ensure efficient desolvation of the heavier Impurity 10 droplets.

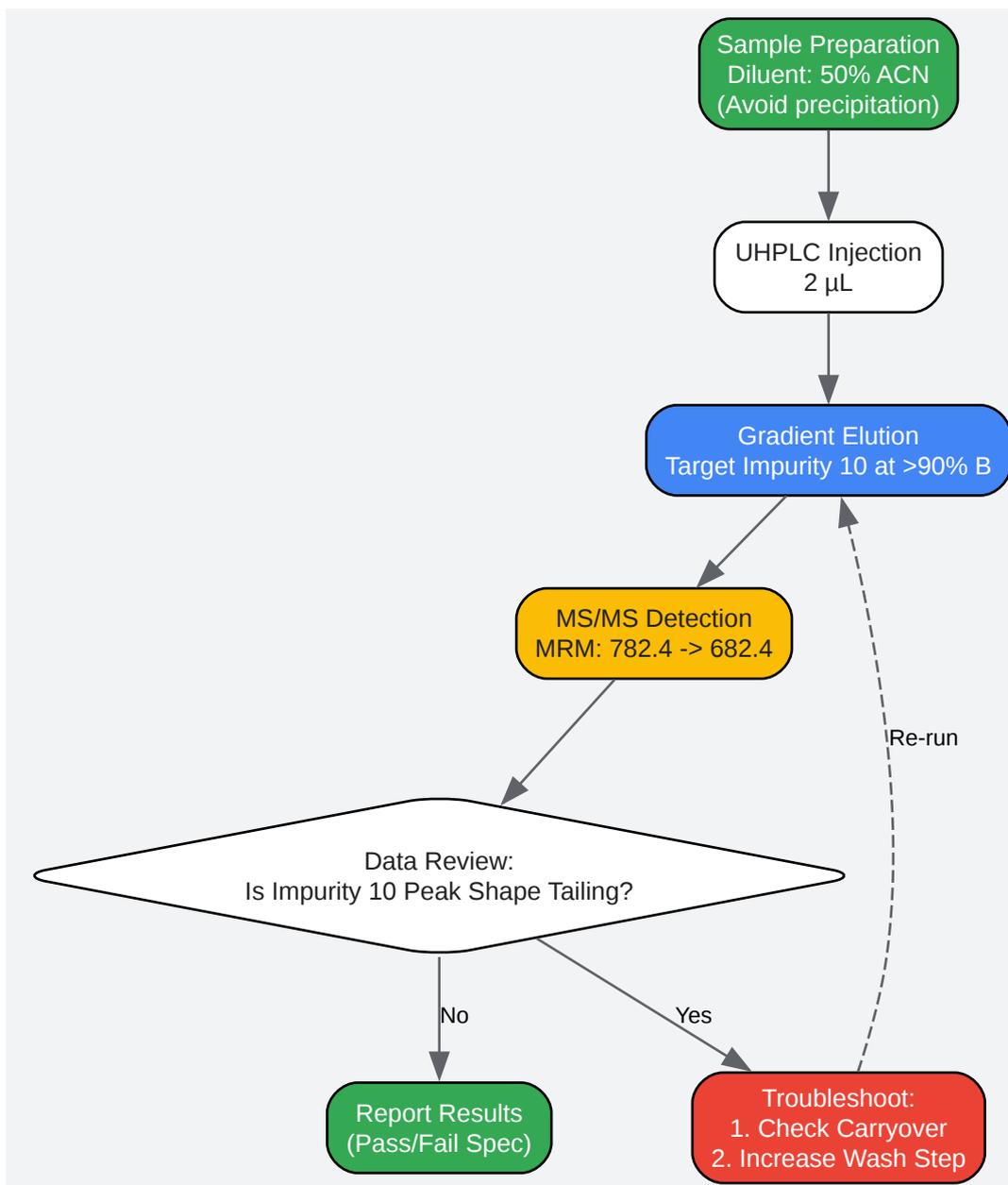
- System: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).[1]
- Source: ESI Positive (H-ESI).
- Spray Voltage: 3500 V.
- Sheath Gas: 50 Arb.
- Aux Gas: 15 Arb.
- Ion Transfer Tube Temp: 325°C.
- Vaporizer Temp: 500°C.

MRM Transitions (Multiple Reaction Monitoring):

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Type | Mechanism |
|-------------|-----------------|---------------|-----------------------|-------|-------------------------|
| Palbociclib | 448.2 | 380.1 | 35 | Quant | Loss of piperazine ring |
| Palbociclib | 448.2 | 320.1 | 45 | Qual | Core fragmentation |
| Impurity 10 | 782.4 | 682.4 | 25 | Quant | Loss of BOC (-100 Da) |
| Impurity 10 | 782.4 | 582.4 | 40 | Qual | Loss of 2nd BOC |

Analytical Workflow & Logic

The following diagram illustrates the decision-making process during the analysis, ensuring data integrity and preventing false negatives due to carryover.



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Figure 2: Logical workflow for the analysis and troubleshooting of Impurity 10.

Method Validation & Troubleshooting (Self-Validating Systems)

To ensure the trustworthiness of the results (E-E-A-T), the protocol includes specific system suitability tests.

System Suitability Criteria

- Resolution (Rs): Although Impurity 10 elutes far from Palbociclib, it must be resolved from other late-eluting dimers. Target Rs > 2.0.
- Carryover Check: Inject a blank immediately after the highest standard (e.g., 500 ng/mL). Impurity 10 area in blank must be < 20% of the LLOQ area. Why? Large hydrophobic molecules stick to injector needles and rotor seals.[1]
- Sensitivity (S/N): The Signal-to-Noise ratio for the 1.0 ng/mL standard must be > 10.

Troubleshooting "Ghost Peaks"

If Impurity 10 appears in blank injections:

- Cause: Adsorption to the LC tubing.
- Fix: Switch needle wash solvent to 100% Isopropanol (IPA) or MeOH:Toluene (50:50).[1] The strong non-polar solvent is required to strip the impurity from the system surfaces.

Fragmentation Interpretation

The choice of MRM transitions is based on the structural lability of the BOC group.[1]

- Transition 782.4 -> 682.4: Represents the cleavage of one tert-butyl carbamate group.[1] This is a low-energy pathway, providing high sensitivity.[1]
- Transition 782.4 -> 582.4: Represents the loss of the second BOC group.[1] This confirms the "Bis-BOC" identity of the impurity, distinguishing it from other potential isobaric dimers.[1]

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